![molecular formula C24H23N3O3 B11029900 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11029900.png)
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with a unique structure that combines elements of carbazole and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the carbazole and quinoline moieties, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Uniqueness
What sets N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide apart from similar compounds is its specific combination of carbazole and quinoline structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of carbazole and isoquinoline derivatives and exhibits a range of biological activities that could be leveraged for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H23N3O3, with a molecular weight of approximately 401.5 g/mol. The structure features a tetrahydrocarbazole moiety linked to an isoquinoline framework, which contributes to its unique chemical properties and biological activities.
Key Properties:
Property | Value |
---|---|
Molecular Formula | C24H23N3O3 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
1. CRTH2 Receptor Antagonism
One of the most notable biological activities of this compound is its role as a CRTH2 receptor antagonist . The CRTH2 receptor is implicated in mediating inflammatory responses and is a target for treating conditions such as asthma and allergic diseases. By modulating this receptor's activity, the compound shows promise in developing new treatments for inflammatory disorders .
2. Anticancer Potential
Research has indicated that carbazole derivatives exhibit significant anticancer properties. For example, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation . The ability of this compound to inhibit cyclin-dependent kinases (CDKs) suggests it may also possess similar anticancer activity.
3. Neuroprotective Effects
Carbazole derivatives have been studied for their neuroprotective effects against oxidative stress and neuronal injury. Compounds with similar structures have demonstrated the ability to protect neuronal cells from glutamate-induced damage . This property could be beneficial in developing therapies for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of carbazole derivatives, providing insights into their mechanisms of action:
Study 1: CRTH2 Antagonism
In vitro studies demonstrated that this compound effectively inhibited CRTH2 receptor signaling pathways associated with allergic responses .
Study 2: Antitumor Activity
A series of related carbazole compounds were tested against human carcinoma cell lines (HCT116 and NCI-H460). The results indicated that certain derivatives exhibited IC50 values as low as 0.37 µM, highlighting their potential as effective antiproliferative agents .
Study 3: Neuroprotective Mechanisms
In research focused on neuroprotection, compounds similar to the target molecule showed significant protective effects on HT22 neuronal cells exposed to oxidative stress. The presence of methoxy groups was crucial for enhancing neuroprotective activity .
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H23N3O3/c1-27-21-9-4-3-6-15(21)18(13-22(27)28)24(29)26-20-8-5-7-16-17-12-14(30-2)10-11-19(17)25-23(16)20/h3-4,6,9-13,20,25H,5,7-8H2,1-2H3,(H,26,29) |
InChI Key |
NJDPTIKUBKJZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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